molecular formula C14H8N2O5 B8556651 4-(3-Ethynylphenoxy)-1,2-dinitrobenzene CAS No. 58297-28-2

4-(3-Ethynylphenoxy)-1,2-dinitrobenzene

Cat. No.: B8556651
CAS No.: 58297-28-2
M. Wt: 284.22 g/mol
InChI Key: WTZTVRNQQTVNRE-UHFFFAOYSA-N
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Description

4-(3-Ethynylphenoxy)-1,2-dinitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups in the ortho positions (1,2-dinitrobenzene core) and a phenoxy group at the para position. The phenoxy group itself carries an ethynyl (-C≡CH) substituent at its 3-position. This structural complexity introduces unique electronic and steric effects:

  • Nitro groups: Electron-withdrawing, reducing the aromatic ring’s reactivity toward electrophilic substitution while enhancing oxidative properties .

Properties

CAS No.

58297-28-2

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

4-(3-ethynylphenoxy)-1,2-dinitrobenzene

InChI

InChI=1S/C14H8N2O5/c1-2-10-4-3-5-11(8-10)21-12-6-7-13(15(17)18)14(9-12)16(19)20/h1,3-9H

InChI Key

WTZTVRNQQTVNRE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Ortho-Substituted Nitroaromatics

Compound Key Substituents Molecular Weight (g/mol) Electronic Effects
1,2-Dinitrobenzene -NO₂ (1,2-positions) 168.11 Strong electron withdrawal; planar structure with reduced symmetry .
4-Methyl-2-nitroaniline -NO₂ (2-position), -NH₂ (4-position) 168.15 Amino group (+M effect) counteracts nitro’s electron withdrawal, enhancing basicity .
1,2,3,4-Tetrafluoro-5,6-dinitrobenzene -NO₂ (5,6), -F (1,2,3,4) 264.08 Fluorine atoms enhance electron withdrawal and thermal stability .
4-(3-Ethynylphenoxy)-1,2-dinitrobenzene -NO₂ (1,2), -O-C₆H₄-C≡CH (4-position) ~313.28* Ethynylphenoxy introduces steric bulk and potential for conjugation, moderating nitro’s electron withdrawal.


*Calculated based on substituent contributions.

Spectroscopic Differentiation
  • 13C NMR: 1,2-Dinitrobenzene: Three unique carbon signals due to reduced symmetry . 1,3-Dinitrobenzene: Four unique signals (meta substitution breaks symmetry further). 1,4-Dinitrobenzene: Two signals (para symmetry preserves equivalence of carbons) . this compound: Expected to show >6 signals due to asymmetric ethynylphenoxy substituent and nitro group proximity.
Toxicity and Environmental Impact
  • 1,2-Dinitrobenzene : Classified as Acute Tox. 1 (Dermal), 2 (Inhalation/Oral), with aquatic toxicity (Acute/Chronic 1) .
  • This compound: Likely retains nitro-related toxicity but may exhibit altered pharmacokinetics due to the phenoxy group. Environmental persistence is unknown but could mirror nitroaromatic degradation pathways (e.g., microbial reduction to amines) .

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